1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide
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Overview
Description
1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with isothiochromene carboxamide precursors. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound shows promise in the development of new drugs, particularly for its antimicrobial and antifungal activities.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors, involved in microbial growth and survival. The compound may inhibit key biochemical pathways, leading to the disruption of cellular processes and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
- 4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
Uniqueness
1-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-isothiochromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13N3O2S3 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)isothiochromene-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S3/c1-2-7-21-15-18-17-14(23-15)16-12(19)11-8-9-5-3-4-6-10(9)13(20)22-11/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI Key |
QGRKBNVFIBVGEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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